2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenoxy-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-5-2-1-3-6-13)20-9-12(10-20)17-18-16(19-23-17)14-7-4-8-24-14/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWKQZIJQQDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound known for its diverse biological activities. It features a unique combination of functional groups, including a phenoxy group, a thiophene ring, and an oxadiazole ring, which contribute to its potential therapeutic effects. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Azetidine Ring : Achieved through nucleophilic substitution reactions involving halogenated precursors and azetidine.
- Coupling with Thiophene : Utilizes palladium-catalyzed cross-coupling reactions to attach the thiophene ring to the intermediate.
- Attachment of the Phenoxy Group : Finalized through etherification reactions to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 4b | Antibacterial against B. subtilis | 16–64 |
| Antifungal against C. albicans | >128 |
These results suggest that while some derivatives show promising antibacterial activity, antifungal efficacy remains limited .
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, certain oxadiazole derivatives demonstrated respectable activity. For example, compounds with specific substituents on the oxadiazole ring showed significant effects mediated through benzodiazepine receptors:
| Compound | Activity | LD50 (μmol/Kg) |
|---|---|---|
| 9 | Anticonvulsant | >3000 |
This highlights the potential for similar compounds to act as therapeutic agents in seizure disorders .
The biological activity of this compound is likely due to its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring may facilitate binding to these targets, modulating their activity and leading to various biological responses.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antimicrobial Evaluation : A series of azetidinones were synthesized and tested for antimicrobial properties. Compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria .
- Anticonvulsant Studies : The anticonvulsant effects were assessed using standard models where compounds were administered alongside known antagonists to elucidate their mechanisms .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Notes
- Toxicological Data: No thorough studies are reported for the target compound or its closest analogs, necessitating caution in handling .
- Structural Analysis Tools : SHELX software () is widely used for crystallographic refinement, which may aid in resolving the target’s conformation if crystallized .
- Research Gaps : Empirical data on solubility, LogP, and biological activity are needed to validate hypotheses derived from structural comparisons.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization of thioamide precursors under reflux conditions .
- Step 2 : Azetidine ring construction using nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields .
- Step 3 : Coupling the phenoxy-ethanone moiety via alkylation or acylation, requiring catalysts like K₂CO₃ or Et₃N to drive the reaction .
Critical parameters include temperature control (70–120°C), solvent selection, and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the azetidine, oxadiazole, and thiophene moieties. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) with reverse-phase C18 columns and methanol/water mobile phases .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 397.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies include:
- Multi-Technique Validation : Cross-validate using H-C HSQC, HMBC, and DEPT-135 NMR to assign ambiguous signals .
- X-ray Crystallography : Resolve stereochemical uncertainties by obtaining single-crystal structures, as demonstrated for analogous azetidine-oxadiazole derivatives .
- Dynamic HPLC : Detect tautomeric forms by varying column temperatures and mobile-phase pH .
Q. What in silico strategies are recommended for predicting biological targets and binding affinities?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 5-lipoxygenase (5-LOX) or kinases. For example, oxadiazole derivatives show strong binding to 5-LOX (binding energy < -8.0 kcal/mol) .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in oxadiazole) using tools like PharmaGist .
- ADMET Prediction : Employ SwissADME or pkCSM to optimize solubility (<-4.0 LogS) and cytochrome P450 inhibition profiles .
Q. What experimental designs are suitable for probing the mechanism of bioactivity in cellular models?
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like COX-2 or EGFR using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 μM) .
- ROS Detection : Employ DCFH-DA probes to evaluate oxidative stress induction, a common mechanism for thiophene-containing compounds .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Source Validation : Confirm compound purity via HPLC and elemental analysis to rule out batch variability .
- Assay Replication : Repeat experiments under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., furan vs. thiophene analogs) to identify substituent-specific effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, EtOH, reflux | 65–75 | 90–92% | |
| Azetidine coupling | DMF, K₂CO₃, 80°C | 50–60 | 88–90% | |
| Phenoxy-ethanone addition | ClCH₂COPh, Et₃N, THF | 70–80 | 95–98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
